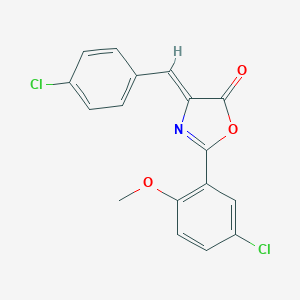
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CBMO, is a chemical compound that has shown potential as a therapeutic agent in scientific research.
作用機序
The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act through several pathways. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in the inflammatory response. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the expression of several genes involved in cancer cell proliferation and survival. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to reduce the production of several pro-inflammatory cytokines. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the activity of GABA receptors, leading to decreased anxiety and seizures.
実験室実験の利点と制限
One advantage of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its potency. (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have significant effects at low concentrations, making it a useful tool for studying biological pathways. However, one limitation of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is its solubility. (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one research. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be further studied for its potential use in combination with other cancer therapies. In inflammation research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be studied for its potential use in treating chronic inflammatory diseases, such as rheumatoid arthritis. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one could be studied for its potential use in treating epilepsy and other seizure disorders. Additionally, further studies could be conducted to better understand the mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one and to identify other potential therapeutic applications.
合成法
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methoxybenzoic acid with 4-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then cyclized to form the oxazole ring. Several other methods have also been reported in the literature.
科学的研究の応用
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in a variety of therapeutic applications, including cancer, inflammation, and neurological disorders. In cancer research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. Inflammation research has indicated that (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neurological research, (4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been shown to have potential as an anti-convulsant and anti-anxiety agent.
特性
製品名 |
(4Z)-4-(4-chlorobenzylidene)-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C17H11Cl2NO3 |
分子量 |
348.2 g/mol |
IUPAC名 |
(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11Cl2NO3/c1-22-15-7-6-12(19)9-13(15)16-20-14(17(21)23-16)8-10-2-4-11(18)5-3-10/h2-9H,1H3/b14-8- |
InChIキー |
ASCIIIYRFWDHMK-ZSOIEALJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2 |
SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299102.png)
![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl (2E)-2-{[5-(diethylamino)-2-furyl]methylene}-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299105.png)
![ethyl 2-{[5-(4-acetylphenyl)-2-furyl]methylene}-5-[4-(methylsulfanyl)phenyl]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299108.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5,7-dimethyl-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299109.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299117.png)

![ethyl 7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299120.png)
![(5Z)-2-anilino-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299122.png)
![(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,5-dihydro-2H-imidazol-2-one](/img/structure/B299123.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299124.png)
![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B299125.png)